3-Bromo-5-formylbenzoic acid
Overview
Description
3-Bromo-5-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance that is stored at temperatures between 2-8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-formylbenzoic acid is represented by the InChI code1S/C8H5BrO3/c9-7-2-5 (4-10)1-6 (3-7)8 (11)12/h1-4H, (H,11,12)
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-5-formylbenzoic acid is a solid substance . and should be stored at temperatures between 2-8 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Bromo-5-formylbenzoic acid and similar compounds are utilized in the synthesis of various biologically significant compounds. For example, efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate in the production of biologically important compounds, has been achieved from related bromo compounds using continuous flow-flash chemistry (Seto et al., 2019).
- This compound and its analogs are involved in nucleophilic substitution reactions. For instance, isomeric formyl-substituted selenols and thiols are obtained by substituting the bromine atom in analogous bromo-formyl compounds, which are further used to synthesize various Schiff bases (Litvinov et al., 1979).
Molecular Recognition Studies
- 3-Bromo-5-formylbenzoic acid derivatives are used in molecular recognition studies. For example, molecular adducts involving its derivatives show specific interaction patterns through hydrogen bonding, which are crucial in understanding molecular recognition processes (Varughese & Pedireddi, 2006).
Enzyme Engineering
- Derivatives of 3-Bromo-5-formylbenzoic acid are used as molecular probes in enzyme engineering. They help in understanding the reaction dynamics between transketolase and aromatic aldehydes, which is significant in biochemical research (Payongsri et al., 2012).
Synthesis of Heterocyclic Compounds
- 3-Bromo-5-formylbenzoic acid and its analogs play a role in the synthesis of heterocyclic compounds, such as isothiocoumarin derivatives. These compounds have potential applications in pharmaceuticals and organic chemistry (Pokhodylo et al., 2010).
Safety And Hazards
The safety information for 3-Bromo-5-formylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
3-bromo-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXEXFUWOVHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-formylbenzoic acid | |
CAS RN |
398119-27-2 | |
Record name | 3-Bromo-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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